molecular formula C22H19Cl2N3O4 B12843060 2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate

2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate

Cat. No.: B12843060
M. Wt: 460.3 g/mol
InChI Key: BETUXMXZOSLZJC-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, antimalarial, antioxidant, anti-inflammatory, anticonvulsant, antihypertensive, antidiabetic, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., halogens for substitution reactions). The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type.

Scientific Research Applications

2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antitumor activities.

    Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in bacteria or cancer cells. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives such as:

Uniqueness

What sets 2-((2,4-Dichlorophenethyl)amino)-2-oxoethyl 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxylate apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C22H19Cl2N3O4

Molecular Weight

460.3 g/mol

IUPAC Name

[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl] 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate

InChI

InChI=1S/C22H19Cl2N3O4/c23-15-5-3-13(17(24)11-15)7-8-25-20(28)12-31-22(30)14-4-6-16-18(10-14)26-19-2-1-9-27(19)21(16)29/h3-6,10-11H,1-2,7-9,12H2,(H,25,28)

InChI Key

BETUXMXZOSLZJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC3=C(C=CC(=C3)C(=O)OCC(=O)NCCC4=C(C=C(C=C4)Cl)Cl)C(=O)N2C1

Origin of Product

United States

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